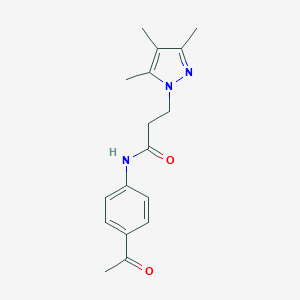

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Description

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-acetylphenyl group and a 3,4,5-trimethylpyrazole moiety. The acetyl group on the phenyl ring confers electron-withdrawing properties, while the methyl-substituted pyrazole enhances lipophilicity.

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)10-9-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-8H,9-10H2,1-4H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGYFYAEYIWXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis

-

4-Acetylaniline : Commercial availability simplifies procurement, though it may be synthesized via Friedel-Crafts acetylation of aniline using acetyl chloride and a Lewis acid catalyst.

-

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoyl Chloride : Prepared by treating 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

Step-by-Step Synthesis Protocols

Amide Coupling via Acyl Chloride

The most documented method involves reacting 4-acetylaniline with 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride in the presence of a base:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane (DCM) or DMF |

| Base | Triethylamine (TEA) or DIPEA |

| Temperature | 0–25°C |

| Reaction Time | 4–24 hours |

| Workup | Aqueous extraction, column chromatography |

Procedure

-

Dissolve 4-acetylaniline (1.0 equiv) and the acyl chloride (1.1 equiv) in anhydrous DCM.

-

Add DIPEA (2.0 equiv) dropwise under nitrogen atmosphere.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (ethyl acetate/hexane) to isolate the product.

Alternative Method: Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimide reagents like EDCl or DCC facilitate amide bond formation using the carboxylic acid precursor:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Coupling Agent | EDCl/HOBt or HATU |

| Solvent | DMF or THF |

| Temperature | 0–25°C |

| Reaction Time | 6–18 hours |

Procedure

-

Activate 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF.

-

Add 4-acetylaniline (1.0 equiv) and stir at room temperature for 12 hours.

-

Extract with ethyl acetate, wash with brine, and purify via recrystallization.

Yield : 55–70%.

Mechanistic Insights into Amide Bond Formation

The nucleophilic acyl substitution mechanism governs both methods:

-

Acyl Chloride Pathway : The acyl chloride’s electrophilic carbonyl carbon undergoes attack by the aniline’s lone pair, forming a tetrahedral intermediate that collapses to release HCl and yield the amide.

-

Carbodiimide Pathway : EDCl activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide and regenerate urea.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

Stoichiometric Ratios

Temperature Control

-

0–5°C : Minimizes side reactions (e.g., over-acylation) during exothermic steps.

-

Room Temperature : Balances reaction rate and selectivity for prolonged reactions.

Analytical Characterization of the Final Product

Spectroscopic Data

Purity Assessment

Challenges in Scale-Up and Industrial Adaptation

-

Acyl Chloride Stability : Requires anhydrous conditions and low temperatures to prevent hydrolysis.

-

Purification Complexity : Column chromatography becomes impractical at >1 kg scales; recrystallization in ethanol/water mixtures is preferred.

-

Cost Efficiency : HATU-mediated couplings, while high-yielding, are expensive for large batches.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory and Anticancer Properties

The pyrazole moiety has been extensively studied for its anti-inflammatory and anticancer activities. Compounds containing pyrazole structures have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. Research indicates that derivatives of pyrazole can inhibit the growth of various cancer cell lines, such as MCF7 and A549.

Table 1: Summary of Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 |

| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 | 4.2 |

This table illustrates the significant cytotoxic potential of various pyrazole-containing compounds against specific cancer cell lines, highlighting their therapeutic relevance in oncology .

Selective Androgen Receptor Modulation

Recent studies have explored the development of selective androgen receptor degraders (SARDs) using pyrazole-based compounds. These compounds exhibit broad-spectrum antagonism against androgen receptors, making them potential candidates for treating prostate cancer resistant to conventional therapies.

Case Study: SARD Development

A library of aryl pyrazol-1-yl-propanamides was synthesized and pharmacologically characterized for their ability to degrade androgen receptors. The introduction of a pyrazole moiety enhanced the efficacy of these compounds in preclinical models, demonstrating promising results in overcoming drug resistance .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific application. For instance, if it exhibits pharmacological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

Electron-Donating vs. Withdrawing Groups: The target’s 4-acetyl group (electron-withdrawing) contrasts with ethoxy/methoxy (electron-donating) analogs . Chloro substituents (e.g., in ) introduce steric bulk and electron withdrawal, which may enhance binding to hydrophobic pockets but reduce solubility.

Heterocycle Modifications :

- Replacement of pyrazole with triazole (e.g., ) increases hydrogen-bond acceptors (from 3 to 4), altering interactions with biological targets.

- Thiazole substitution (e.g., ) introduces sulfur, which may enhance π-stacking or metal coordination.

Positional Isomerism :

Physicochemical Properties

- Lipophilicity (logP) : The target compound’s logP is estimated to be ~4.55, comparable to its 3-acetylphenyl analog . Ethoxy/methoxy analogs likely exhibit lower logP values due to reduced methyl groups and increased polarity.

- Solubility (logS) : The hydroxy-pyrazole-thiazole analog has a logS of -4.33, indicating poor aqueous solubility, typical of highly lipophilic compounds. Triazole-containing analogs may show improved solubility due to higher polarity.

- Polar Surface Area (PSA) : The target’s PSA (~76 Ų, inferred from ) suggests moderate membrane permeability, while chloro-substituted analogs may have higher PSA due to additional halogen interactions.

Pharmacological Implications

- Neuroprotective Activity : Compounds with methoxy/chloro substituents (e.g., ) were tested in SH-SY5Y cell models, showing varying efficacy against 6-OHDA-induced cytotoxicity. The target’s acetyl group may enhance blood-brain barrier penetration compared to polar substituents.

Biological Activity

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS: 942877-03-4) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C17H21N3O2

- Molar Mass : 299.36754 g/mol

- Structural Formula :

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar pyrazole derivatives. For instance, compounds with structural similarities have shown promising results against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 23 | Induces apoptosis |

| Compound B | SW480 (Colon) | 15 | Cell cycle arrest at G2/M |

| Compound C | A549 (Lung) | 30 | Inhibition of proliferation |

Although specific data for this compound is limited, its structural characteristics suggest it may exhibit similar activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. While direct studies on this compound are sparse, the potential for anti-inflammatory effects is supported by related compounds in the literature.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. Compounds with similar functional groups have demonstrated activity against a range of bacteria and fungi. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could also possess antimicrobial activity warranting further investigation.

Case Studies and Research Findings

In a study focused on structurally related pyrazole compounds, various analogs were synthesized and screened for biological activity. The results highlighted the importance of substituent groups in modulating biological effects. For instance:

- Case Study 1 : A series of pyrazole derivatives were tested for their ability to inhibit cancer cell growth. The study concluded that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells.

- Case Study 2 : Another investigation assessed the anti-inflammatory effects of pyrazole compounds in murine models. Results indicated a reduction in edema and inflammatory markers upon treatment with specific derivatives.

Q & A

Q. Key Considerations :

- Purity of intermediates (monitored via TLC/HPLC).

- Catalytic conditions (e.g., acid/base catalysts, temperature control).

What analytical techniques are critical for confirming the structural identity of this compound?

Basic

A combination of spectroscopic and crystallographic methods ensures structural validation:

Advanced Tip : For ambiguous peaks in NMR, use 2D experiments (e.g., COSY, HSQC) to resolve coupling patterns .

How can researchers employ Design of Experiments (DoE) to optimize the synthesis parameters?

Advanced

DoE minimizes experimental trials while maximizing data output. For this compound:

- Factors : Reaction temperature, solvent polarity, catalyst loading.

- Response Variables : Yield, purity, reaction time.

- Methodology :

- Use a central composite design to explore non-linear relationships.

- Apply response surface methodology (RSM) to identify optimal conditions .

Case Study : A study on similar triazole derivatives achieved 92% yield by optimizing temperature (70°C) and catalyst (0.5 mol%) via a 3-factor DoE .

What computational strategies predict the reactivity of this compound in novel reactions?

Q. Advanced

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as nucleophilic attack on the acetyl group.

- Reaction Path Search : Tools like GRRM or AFIR map transition states and intermediates .

- Machine Learning : Train models on existing pyrazole reaction datasets to predict regioselectivity in functionalization .

Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) .

How can contradictions in biological activity data across studies be resolved?

Advanced

Discrepancies often arise from:

- Purity Variability : Ensure >95% purity via HPLC and characterize by elemental analysis.

- Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration ≤0.1%).

- Structural Confirmation : Re-validate bioactive batches with X-ray/NMR to rule out degradation .

Example : A pyrazoline derivative showed conflicting IC50 values (5 vs. 20 µM) due to residual solvent in the sample; repurification resolved the discrepancy .

What are effective strategies for modifying the compound to enhance solubility without compromising activity?

Q. Advanced

- Functional Group Addition : Introduce polar groups (e.g., -OH, -SO3H) at the 4-acetylphenyl moiety.

- Prodrug Approach : Convert the acetyl group to a phosphate ester for improved aqueous solubility .

- Co-Crystallization : Use co-formers like succinic acid to create stable salts .

Analytical Validation : Monitor solubility via UV-Vis spectroscopy and confirm stability via PXRD .

How can researchers analyze intermolecular interactions in crystalline forms of this compound?

Q. Advanced

- Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., C–H···O interactions) and π-π stacking.

- Thermal Analysis : DSC/TGA to assess stability and polymorph transitions.

- Data Source : Crystallographic data (CCDC entry) for bond lengths/angles .

Example : A related pyrazole exhibited a 3D network stabilized by C–H···N interactions (d = 2.89 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.